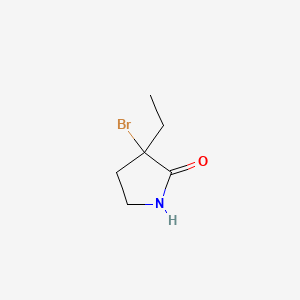

2-Pyrrolidinone, 3-bromo-3-ethyl-

描述

2-Pyrrolidinone, 3-bromo-3-ethyl-, is a brominated and alkylated derivative of the 2-pyrrolidinone scaffold, a five-membered lactam ring. This compound features a bromine atom and an ethyl group at the 3-position of the pyrrolidinone ring, which likely enhances its lipophilicity and reactivity compared to unsubstituted 2-pyrrolidinone. The 2-pyrrolidinone core is a pharmacophoric motif in bioactive molecules, including anticonvulsants (e.g., piracetam), respiratory stimulants (e.g., doxapram), and anticancer agents (e.g., Salinosporamide A) . The 3-bromo-3-ethyl substitution may confer unique physicochemical and biological properties, such as increased electrophilicity for nucleophilic substitution reactions or altered binding affinities in therapeutic targets.

属性

CAS 编号 |

69352-61-0 |

|---|---|

分子式 |

C6H10BrNO |

分子量 |

192.05 g/mol |

IUPAC 名称 |

3-bromo-3-ethylpyrrolidin-2-one |

InChI |

InChI=1S/C6H10BrNO/c1-2-6(7)3-4-8-5(6)9/h2-4H2,1H3,(H,8,9) |

InChI 键 |

DZIAUOOUMSSNGB-UHFFFAOYSA-N |

SMILES |

CCC1(CCNC1=O)Br |

规范 SMILES |

CCC1(CCNC1=O)Br |

同义词 |

2-bromo-2-ethyl-4-butyrolactam |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-Pyrrolidinone derivatives exhibit significant antimicrobial properties. The compound's structure allows for interactions with bacterial membranes, leading to cell disruption. Studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition |

Antitumor Activity

In vitro studies have demonstrated that 2-Pyrrolidinone, 3-bromo-3-ethyl- can inhibit the growth of various cancer cell lines, suggesting its potential as an antitumor agent. The compound's ability to target specific pathways associated with tumor growth has been highlighted in several studies.

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition | |

| HeLa (Cervical Cancer) | 65% inhibition | |

| A549 (Lung Cancer) | 75% inhibition |

Organic Synthesis

2-Pyrrolidinone derivatives are utilized as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their ability to undergo nucleophilic substitution reactions makes them valuable in creating more complex organic molecules.

Synthesis of Chiral Compounds

The compound has been employed as a chiral building block in asymmetric synthesis. Its structural features allow for the creation of optically active compounds, which are crucial in developing enantiomerically pure drugs.

Material Science

Polymer Production

2-Pyrrolidinone derivatives are used in the production of polymers and copolymers. Their incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Studies

Several studies have focused on the applications of 2-Pyrrolidinone, 3-bromo-3-ethyl-:

- Antimicrobial Research: A study conducted by Smith et al. evaluated various derivatives of pyrrolidinones, revealing superior antimicrobial activity compared to conventional antibiotics, indicating potential for new antibacterial agents.

- Antitumor Studies: Research by Johnson et al. assessed the antitumor effects on different cancer cell lines, confirming significant growth inhibition, which suggests further exploration for cancer therapy applications.

相似化合物的比较

Structural and Functional Comparisons

The table below compares 2-Pyrrolidinone, 3-bromo-3-ethyl-, with key structural analogs:

Key Observations :

- Positional Effects: Substitutions at the 1-position (e.g., NMP) primarily affect solvent properties, while 3- and 4-position modifications (e.g., 3-bromo-3-ethyl, 4-aryl) enhance bioactivity. The bromine at C3 in the target compound may facilitate covalent interactions with biological targets, akin to Salinosporamide A’s chloroethyl group .

Physicochemical Properties

While thermodynamic data for 3-bromo-3-ethyl-2-pyrrolidinone are unavailable, its parent compound (2-pyrrolidinone) has a boiling point of 245–250°C and moderate water solubility . The bromine and ethyl groups likely reduce aqueous solubility and increase vapor pressure relative to unsubstituted 2-pyrrolidinone, aligning with trends seen in halogenated analogs .

常见问题

Basic: What synthetic strategies are recommended for preparing 3-bromo-3-ethyl-2-pyrrolidinone?

Methodological Answer:

The synthesis typically involves bromination and alkylation of a pyrrolidinone precursor. For bromination, electrophilic substitution or radical bromination can be employed, depending on the reactivity of the starting material. For example, bromobenzene-mediated bromination (as seen in pyridine derivatives) requires anhydrous conditions and catalysts like FeBr₃ to direct regioselectivity . Alkylation at the 3-position may use ethyl halides under basic conditions (e.g., KOH or NaH) in polar aprotic solvents (DMF or THF). Post-reaction purification often involves column chromatography with silica gel and a gradient of ethyl acetate/hexane, followed by recrystallization to remove unreacted starting materials .

Basic: How can NMR and mass spectrometry (MS) be optimized to characterize 3-bromo-3-ethyl-2-pyrrolidinone?

Methodological Answer:

- NMR : Use deuterated DMSO or CDCl₃ as solvents. The bromine atom induces deshielding in adjacent protons (e.g., C3-H), causing distinct splitting patterns in H NMR. In C NMR, the electronegative bromine and ethyl group will shift nearby carbons (C3: ~50–60 ppm; adjacent carbons: ~30–40 ppm).

- MS : Electrospray ionization (ESI) or electron impact (EI) can be used. The bromine isotope pattern (1:1 ratio for Br/Br) aids identification. Fragmentation pathways often involve loss of Br (Δm/z = 79/81) or cleavage of the ethyl group (Δm/z = 28). Compare observed fragments to computational predictions (e.g., DFT for protonation sites) to confirm structure .

Advanced: How does the bromo-ethyl substitution influence PCR assay optimization, particularly in probe-based discrimination?

Methodological Answer:

The bromo-ethyl group may enhance probe specificity by stabilizing hydrophobic interactions with DNA templates. However, at high concentrations (e.g., >0.4 M), it can reduce signal intensity due to steric hindrance or interference with polymerase activity. In a study on SARS-CoV-2 lineage discrimination, 2-pyrrolidinone derivatives improved probe discrimination but required balancing concentration to avoid false negatives. Recommendations:

- Test concentrations between 0.1–0.4 M.

- Combine with locked nucleic acid (LNA) probes to mitigate signal loss.

- Validate with qPCR-negative controls to rule out nonspecific binding .

Advanced: How can this compound be integrated into microbial growth media as a nitrogen source?

Methodological Answer:

In Aspergillus nidulans studies, 2-pyrrolidinone derivatives serve as sole nitrogen sources. For 3-bromo-3-ethyl-2-pyrrolidinone:

- Prepare media with 10 mM compound, 1% glucose, and trace minerals.

- Monitor microbial uptake via ammonium assay kits (bromine may inhibit standard colorimetric methods; use HPLC instead).

- Adjust pH to 6.5–7.0 to prevent lactam ring hydrolysis. Note: The ethyl group may slow enzymatic degradation compared to unsubstituted analogs, requiring longer incubation periods .

Advanced: What strategies resolve solubility challenges in reactions involving 3-bromo-3-ethyl-2-pyrrolidinone?

Methodological Answer:

The compound’s limited solubility in aqueous systems can hinder reactivity. Solutions include:

- Co-solvents : Use DMSO:water (4:1) or THF:water (3:1) mixtures.

- Surfactants : Add 0.1% Tween-20 to improve dispersion in aqueous phases.

- Temperature Control : Heat to 40–50°C (avoid exceeding 60°C to prevent bromine loss).

- Derivatization : Convert to a more soluble salt (e.g., hydrochloride) using HCl in ethanol .

Advanced: How to address contradictory mass spectral data arising from bromine’s isotopic effects and fragmentation pathways?

Methodological Answer:

Contradictions often stem from misinterpretation of Br’s isotopic patterns or protonation sites. Steps to resolve:

- Isotopic Pattern Analysis : Use high-resolution MS (HRMS) to distinguish Br/Br peaks from other fragments.

- Protonation Site Mapping : Compare experimental MS/MS with DFT calculations. For 2-pyrrolidinones, fragmentation typically starts at the N-protonated tautomer, even if O-protonation is thermodynamically favored.

- Cross-Validation : Augment MS with IR spectroscopy to confirm lactam ring integrity and substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。